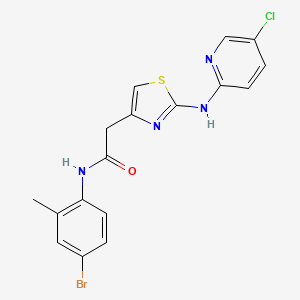

N-(4-bromo-2-methylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide

Description

The compound N-(4-bromo-2-methylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide features a central thiazole ring substituted at position 2 with a 5-chloropyridin-2-ylamino group and at position 4 with an acetamide linker. The acetamide is further substituted with a 4-bromo-2-methylphenyl group. This structure combines heterocyclic motifs (thiazole, pyridine) and halogenated aromatic systems, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrClN4OS/c1-10-6-11(18)2-4-14(10)22-16(24)7-13-9-25-17(21-13)23-15-5-3-12(19)8-20-15/h2-6,8-9H,7H2,1H3,(H,22,24)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHIBGBQDNMXGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

Amination Reaction: The 5-chloropyridin-2-yl group is introduced via an amination reaction, where the thiazole derivative reacts with 5-chloropyridine in the presence of a suitable base.

Acylation: The final step involves the acylation of the amine group with 4-bromo-2-methylphenylacetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove halogen atoms or to reduce double bonds within the molecule.

Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs, particularly those targeting specific enzymes or receptors.

Pharmacology: It may be studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic and Heterocyclic Systems

N-(2-Bromo-4-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS: 476484-60-3)

- Key Differences : Replaces the thiazole ring with a thiadiazole ring and introduces a benzylthio group at position 3. The phenyl group is substituted at 2-bromo-4-methyl instead of 4-bromo-2-methyl.

- The thioether linkage may reduce metabolic stability compared to the amino group in the target compound .

2-(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide (CAS: 1226443-41-9)

- Key Differences : The pyridine substituent is 6-methyl instead of 5-chloro, and the acetamide is linked to a 5-methylthiazole rather than a brominated phenyl group.

- The lack of halogens may decrease binding affinity in hydrophobic pockets .

N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41)

- Key Differences : Incorporates a pyrazole ring instead of pyridine and a phenyl-substituted thiazole.

- The absence of halogens may reduce lipophilicity .

Heterocyclic Core Modifications

N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide

- Key Differences : Replaces thiazole-pyridine with a pyrazolopyrimidine system.

- Implications: The larger heterocyclic system increases molecular weight and may affect solubility. Pyrazolopyrimidines are known kinase inhibitors, suggesting divergent biological targets .

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

- Key Differences : Uses a pyrimidine ring with a sulfanyl linker instead of thiazole.

- Pyrimidine’s planar structure may enhance DNA intercalation properties .

Biological Activity

N-(4-bromo-2-methylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's synthesis, biological significance, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15BrClN3OS, featuring a thiazole ring, a bromo-substituted phenyl group, and a chloropyridine moiety. The presence of these functional groups is hypothesized to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : This can be achieved through the cyclization of appropriate precursors, such as 5-chloropyridine derivatives with thioamide compounds.

- Amidation : The final product is formed by reacting the thiazole derivative with an acetamide under controlled conditions.

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial lipid biosynthesis and interference with protein synthesis pathways.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 20 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of estrogen receptor-positive breast cancer cells (MCF7).

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (breast cancer) | 15.0 |

| HeLa (cervical cancer) | 18.5 |

| A549 (lung cancer) | 22.0 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to reduced cell viability in microbial and cancer cells.

- Receptor Modulation : It may bind to specific receptors that regulate cell growth and division, particularly in cancer cells.

Case Studies

- Antimicrobial Study : A study conducted by Sharma et al. evaluated a series of thiazole derivatives for antimicrobial activity, revealing that compounds similar to this compound exhibited significant inhibition against common pathogens .

- Anticancer Evaluation : Another study focused on the anticancer properties of thiazole derivatives found that the compound effectively induced apoptosis in MCF7 cells through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromo-2-methylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide, considering its structural complexity?

- Methodology : Multi-step synthesis is typically required, with careful optimization of reaction conditions. Key steps include:

- Coupling reactions : Use of thiazole and pyridinylamine precursors under reflux in polar aprotic solvents (e.g., DMF or dichloromethane) .

- Catalysts : Employ DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency, particularly for acetamide bond formation .

- Temperature control : Maintain 60–80°C to balance reaction rate and minimize side products .

Q. How can researchers ensure structural integrity and purity during synthesis?

- Analytical techniques :

- NMR spectroscopy : Confirm regiochemistry of the thiazole ring and substitution patterns on aromatic groups (e.g., ¹H/¹³C NMR for bromo- and chlorophenyl moieties) .

- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .

- HPLC : Monitor reaction progress and assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can computational methods predict reactivity and optimize synthesis pathways for this compound?

- Approach :

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable reaction pathways .

- Reaction path search tools : Apply algorithms like GRRM (Global Reaction Route Mapping) to explore alternative synthetic routes and reduce trial-and-error experimentation .

- Solvent selection : Simulate solvent effects (e.g., COSMO-RS) to improve yield in nucleophilic substitutions .

Q. How to resolve contradictions in biological activity data across studies?

- Strategies :

- Comparative assays : Use standardized cell lines (e.g., HepG2 for cytotoxicity) and protocols to minimize variability .

- Target profiling : Conduct kinase inhibition screens or protein-binding studies (e.g., SPR or ITC) to identify off-target interactions .

- Metabolic stability tests : Assess compound stability in liver microsomes to explain discrepancies in in vivo vs. in vitro activity .

Q. What structural modifications enhance bioactivity while maintaining metabolic stability?

- Design principles :

- Functional group substitution : Replace the 4-bromo-2-methylphenyl group with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to improve target affinity .

- Heterocycle optimization : Modify the thiazole core (e.g., introduce methyl groups at C5) to reduce CYP450-mediated degradation .

- SAR studies : Use fragment-based screening to identify pharmacophores critical for activity .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to evaluate this compound’s therapeutic potential?

- Protocol :

- Dose range : Test 0.1–100 µM in triplicate, using logarithmic increments to determine IC₅₀ values .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (e.g., DMSO <0.1%) .

- Statistical validation : Apply nonlinear regression (e.g., GraphPad Prism) to analyze dose-response curves and calculate confidence intervals .

Q. What spectroscopic techniques are critical for characterizing degradation products under stress conditions?

- Methods :

- LC-MS/MS : Identify hydrolyzed or oxidized byproducts (e.g., cleavage of the acetamide bond) .

- FT-IR : Detect carbonyl group formation from hydrolysis .

- X-ray crystallography : Resolve structural changes in crystalline degradation products .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies in NMR data between synthetic batches?

- Troubleshooting :

- Deuterated solvent effects : Confirm assignments using DMSO-d₆ vs. CDCl₃ to rule out solvent-induced shifts .

- Impurity profiling : Use 2D NMR (e.g., HSQC, HMBC) to distinguish between diastereomers or regioisomers .

- Batch comparison : Cross-validate spectra with independent synthesis replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.